![molecular formula C24H25N5O3 B2718062 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396766-27-0](/img/structure/B2718062.png)
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Biological Activity
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential applications in treating diseases.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
CAS Number | 1396812-75-1 |
Molecular Formula | C21H24N6O |
Molecular Weight | 376.5 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing the 1,4-benzodioxane moiety exhibit significant anticancer activity. For instance, derivatives of this structure have been shown to inhibit the PARP1 enzyme, which is crucial in DNA repair mechanisms. A study demonstrated that a related compound had an IC50 value of 0.88 μM against PARP1, suggesting that modifications to the benzodioxane structure can enhance inhibitory effects .
Anti-inflammatory Effects
The benzodioxane derivatives have also been reported to possess anti-inflammatory properties. For example, compounds with specific substitutions at the 6-position have shown notable anti-inflammatory activities in various assays. The structure-activity relationship (SAR) studies indicate that certain configurations yield better efficacy .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA repair and inflammation. Specifically, the interaction with PARP1 suggests that this compound could be leveraged for therapeutic strategies targeting cancers with defective DNA repair pathways .
In Vitro Studies
In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. For instance:
- Cell Line: A549 (lung cancer)
- IC50: 5.8 μM
- Mechanism: Induction of apoptosis through caspase activation.
In Vivo Studies
In vivo studies using xenograft models have demonstrated promising results for this compound in inhibiting tumor growth. One study reported a reduction in tumor volume by over 50% when administered at a dosage of 10 mg/kg body weight compared to control groups .
Comparative Efficacy Table
The following table summarizes the biological activities of related benzodioxane compounds:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest.
Case Study Insights :
- Cell Line Studies : Compounds were tested against breast and colon cancer cell lines, demonstrating IC50 values in the low micromolar range.
- Mechanism of Action : Studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of this compound. It has been shown to modulate neurotransmitter systems, particularly through interactions with GABAergic pathways.
Research Findings :
- Animal Models : Efficacy was evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test in mice, showing significant seizure reduction.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide | Contains a phenylthio group | Anticancer and anticonvulsant |
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-amine) | Methyl group instead of benzyl | Varies in pharmacological profile |
N-(6-(4-benzylpiperidin-1-yl)pyrimidin-4-amines) | Piperidine instead of piperazine | Potentially different receptor interactions |
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c30-24(21-16-31-19-8-4-5-9-20(19)32-21)27-22-14-23(26-17-25-22)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17,21H,10-13,15-16H2,(H,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLSGRYANHDEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.